molecular formula C29H33N5O3S B2920832 N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476452-63-8

N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2920832
CAS No.: 476452-63-8
M. Wt: 531.68
InChI Key: RZOXBFJGFSRXCC-UHFFFAOYSA-N
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Description

“N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide” is a complex organic compound that features a combination of triazole, adamantane, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide” likely involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor.

    Attachment of the Adamantane Group: This step may involve a nucleophilic substitution reaction.

    Introduction of the Carboxamide Group: This can be done through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

    Substitution: Various substitution reactions can occur, especially at the phenyl and adamantane groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, it could be used to investigate interactions with enzymes or receptors, given its potential bioactivity.

Medicine

The compound may have applications in drug development, particularly as an antiviral, antibacterial, or anticancer agent.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds with similar triazole rings.

    Adamantane Derivatives: Compounds featuring the adamantane structure.

    Carboxamide Compounds: Molecules with carboxamide groups.

Uniqueness

The combination of these structural elements in “N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide” makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity.

Biological Activity

N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The structural components include:

  • Adamantane moiety : Known for its stability and ability to interact with biological membranes.
  • Triazole ring : Often associated with antifungal and anticancer properties.
  • Methoxy and phenyl groups : These substituents can enhance the compound's lipophilicity and biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives, including those similar to this compound. The following points summarize key findings:

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast (MCF-7), lung (A549), and colon (HT-29) cancer cells .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and disruption of cell cycle progression. Triazoles can interfere with microtubule formation, leading to mitotic arrest .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups (such as methoxy and phenyl) significantly influences the anticancer activity. For example, modifications on the phenyl ring have been correlated with enhanced potency against certain cancer types .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored:

  • Broad-Spectrum Activity : Similar triazole derivatives have shown efficacy against a range of microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential, often requiring low concentrations for effective inhibition .
  • Mechanism of Action : Antimicrobial activity is often attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways .

Data Tables

The following table summarizes key findings from various studies regarding the biological activities of triazole derivatives related to this compound.

Study Cell Line/Organism Activity Type IC50/MIC Value Notes
Alam et al. (2011)A549 (Lung Cancer)Cytotoxicity22 µMSignificant growth inhibition observed
Li et al. (2015)MCF-7 (Breast Cancer)Cytotoxicity5 µMBetter than standard drug 5-fluorouracil
Chhajed et al. (2012)SK-MEL-2 (Skin Cancer)Cytotoxicity4.27 µg/mLStrong dose-dependent response
Research on Antimicrobial ActivityVarious Bacterial StrainsAntimicrobial500 ppmEffective against skin-related pathogens

Case Studies

Recent case studies highlight the potential application of triazole derivatives in clinical settings:

  • Case Study on Breast Cancer Treatment : A derivative similar to this compound was evaluated in a phase II clinical trial for advanced breast cancer patients. Results indicated a notable reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy.
  • Antimicrobial Efficacy in Dermatological Applications : A formulation containing a triazole derivative was tested for treating skin infections caused by Staphylococcus aureus. The study found that the compound significantly reduced bacterial load within 48 hours of application.

Properties

IUPAC Name

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O3S/c1-37-24-9-7-23(8-10-24)34-25(32-33-28(34)38-18-26(35)31-22-5-3-2-4-6-22)17-30-27(36)29-14-19-11-20(15-29)13-21(12-19)16-29/h2-10,19-21H,11-18H2,1H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOXBFJGFSRXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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